molecular formula C10H9N3O2S B13690636 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole

Cat. No.: B13690636
M. Wt: 235.26 g/mol
InChI Key: MXFXEUJCPHSBHE-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole ( 1154874-44-8) is a high-purity chemical intermediate designed for pharmaceutical and anticancer research. This compound features a 1,3,4-thiadiazole heterocycle, a recognized bioisostere of pyrimidine nucleic acid bases, which allows it to potentially interfere with DNA replication processes in rapidly dividing cells . The molecule is structurally characterized by a 1,4-benzodioxan moiety linked to the 5-position of the thiadiazole ring, a structural motif present in compounds investigated for targeted protein kinase inhibition . The primary research value of this compound lies in its role as a key synthetic precursor for the development of novel therapeutic agents. Its structure aligns with chemotypes reported in the scientific literature to possess cytotoxic properties against a range of human cancer cell lines, making it a valuable scaffold for the synthesis of potential anticancer agents . Furthermore, its structural framework has been utilized in the design of potent and selective c-Jun N-terminal Kinase (JNK) inhibitors that target the JIP-JNK interaction site, a pathway implicated in diabetes, inflammation, and cancer . Researchers can functionalize the reactive 2-amino group to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies and biological screening. Key Research Applications: • Precursor for the synthesis of potential anticancer and kinase-inhibiting molecules . • Scaffold for medicinal chemistry optimization and bioactivity studies. • Intermediate in the development of chemical probes for studying JNK-related signaling pathways. Handling and Safety: This product is intended for research and laboratory use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)6-2-1-3-7-8(6)15-5-4-14-7/h1-3H,4-5H2,(H2,11,13)

InChI Key

MXFXEUJCPHSBHE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole typically involves the following steps:

Industrial Production Methods

For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. The choice of solvents and reaction temperatures is crucial to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of analogous 1,3,4-thiadiazole derivatives:

Compound Name Substituent at 5-Position Key Properties/Applications Melting Point (°C) Reference(s)
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Fluorescence probe, biological activity 232–233
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Enhanced fluorescence in lipid membranes
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (3c) 4-Nitrophenyl High thermal stability, potential explosives 254–256
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (3d) 4-Bromophenyl Corrosion inhibition for mild steel 226
2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole 2-Methoxyphenyl Pharmaceutical intermediates
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin-5-yl Potential molecular probe, electronic modulation
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 3c) increase thermal stability, while electron-donating groups (e.g., methoxy in ) may enhance biological interactions.
  • Corrosion Inhibition: Bromophenyl derivatives (3d) show up to 90% inhibition efficiency in acidic environments, attributed to strong adsorption via the bromine atom .

Biological Activity

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole is a heterocyclic compound known for its diverse pharmacological properties. This compound combines a thiadiazole ring with a dihydrobenzo[b][1,4]dioxin moiety, which contributes to its unique biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent.

Chemical Structure and Properties

  • Molecular Formula : C10H9N3O2S
  • Molecular Weight : 235.26 g/mol

The structure features a five-membered thiadiazole ring containing two nitrogen atoms and three carbon atoms fused with a dihydrobenzo[b][1,4]dioxin component. This combination enhances the biological activity compared to simpler thiadiazole derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Alam et al. (2011) reported that derivatives of 1,3,4-thiadiazoles exhibited significant cytotoxicity against various human cancer cell lines including A549 (lung cancer) and SK-MEL-2 (skin cancer), with IC50 values indicating effective growth inhibition .
  • Polkam et al. (2015) demonstrated that certain derivatives showed inhibitory effects on HT-29 colon cancer and MDA-MB-231 breast cancer cell lines with notable cytotoxicity percentages .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Plech et al. (2015) found that several thiadiazole derivatives displayed moderate to good activity against various bacterial strains. The presence of the thiadiazole ring was crucial for enhancing the antimicrobial efficacy .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell proliferation and survival:

  • Molecular Targets : The compound interacts with enzymes and receptors that play critical roles in cancer cell growth and microbial resistance.
  • Pathways : It inhibits key enzymes and disrupts cellular processes leading to apoptosis in cancer cells or microbial cell death.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
5-Amino-1,3,4-thiadiazoleThiadiazoleBase structure for many derivatives; known for broad biological activity.
BenzothiadiazoleBenzothiadiazoleExhibits strong photophysical properties; used in organic electronics.
Thiadiazole DerivativesVariousKnown for anticancer and antimicrobial activities; structural modifications enhance efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : In vitro tests using the MTT assay demonstrated that compounds derived from this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Structure–Activity Relationship (SAR) : Studies indicated that substituents on the phenyl ring significantly influence the cytotoxic activity of thiadiazoles. For example, variations in substituent groups led to differences in IC50 values across different cancer cell lines .

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted hydrazine-carbothioamide precursors with appropriate aromatic amines. For example, thiocarbohydrazide can react with 2,3-dihydrobenzo[b][1,4]dioxin-5-amine under dehydrating conditions (e.g., phosphorus oxychloride or concentrated sulfuric acid) to form the thiadiazole core . Optimization includes:

  • Temperature: Controlled heating (80–120°C) to avoid side reactions.
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

How is the compound structurally characterized, and what spectroscopic methods are most effective?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and amino groups (δ 5.0–5.5 ppm, broad singlet).
    • ¹³C NMR: Confirms thiadiazole carbons (δ 155–165 ppm) and benzo-dioxin carbons (δ 110–150 ppm) .
  • IR Spectroscopy:
    • N-H stretching (3200–3400 cm⁻¹) and C=S/C-N vibrations (1150–1250 cm⁻¹) .
  • Mass Spectrometry:
    • High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 290.05) .
  • X-ray Crystallography: Resolves bond lengths and dihedral angles for conformational analysis .

Advanced Research Questions

What strategies resolve contradictions in reported bioactivity data across studies of thiadiazole derivatives?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Studies: Systematically compare substituents (e.g., electron-withdrawing vs. donating groups on the benzo-dioxin ring) .
  • Standardized Assays:
    • Antimicrobial: Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
    • Anticancer: Employ MTT assays on cell lines (e.g., HeLa) with controlled incubation times (48–72 hrs) .
  • Statistical Meta-Analysis: Pool data from multiple studies to identify trends obscured by experimental variability .

How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to targets (e.g., E. coli DNA gyrase). Focus on hydrogen bonds between the amino group and Asp73/Glu50 residues .
  • MD Simulations:
    • Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) to confirm binding pose retention .
  • QSAR Modeling:
    • Develop regression models using descriptors like logP and polar surface area to predict bioavailability .

What experimental designs are recommended for evaluating electrochemical behavior and derivative synthesis?

Methodological Answer:

  • Cyclic Voltammetry:
    • Use a three-electrode system (glassy carbon working electrode) in acetonitrile/TBAP electrolyte. Scan rates (50–200 mV/s) reveal redox peaks (e.g., oxidation at +1.2 V vs. Ag/AgCl) .
  • Electrosynthesis:
    • Apply controlled potentials to generate sulfone derivatives via oxidation or thiols via reduction. Monitor reaction progress with HPLC .

Data Contradiction Analysis

How should researchers address discrepancies in antimicrobial efficacy between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure plasma half-life and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite Screening:
    • Use LC-MS to detect inactive metabolites formed in vivo that may reduce efficacy .
  • Dosage Optimization:
    • Conduct dose-response studies to align in vitro MIC values with achievable in vivo concentrations .

Tables for Comparative Analysis

Table 1: Impact of Substituents on Bioactivity

Substituent on ThiadiazoleBioactivity (MIC, µg/mL)Target OrganismReference
4-Chlorophenyl8.2 (Antibacterial)E. coli
2-Ethylphenyl12.5 (Antifungal)C. albicans
Benzo[b][1,4]dioxin6.7 (Anticancer)*HeLa cells
*IC₅₀ value (µM).

Key Considerations for Experimental Design

  • Controls: Include positive (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1% v/v).
  • Replicates: Minimum triplicate runs for statistical validity (p < 0.05).
  • Ethical Compliance: Follow institutional guidelines for in vivo studies (e.g., IACUC protocols).

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